molecular formula C26H40O5 B1674536 Latanoprost CAS No. 130209-82-4

Latanoprost

Cat. No.: B1674536
CAS No.: 130209-82-4
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-CEYXHVGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latanoprost is a prostaglandin F2α analogue used as a first-line therapy for glaucoma and ocular hypertension. It reduces intraocular pressure (IOP) primarily by enhancing uveoscleral outflow . Clinical studies demonstrate its efficacy in primary open-angle glaucoma (POAG), with a 20–35% IOP reduction and additional benefits in optic nerve head perfusion . Its once-daily dosing and favorable safety profile contribute to high patient adherence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Latanoprost is synthesized using a multi-step process that involves the use of chiral precursors and various reaction conditions. One efficient synthetic route involves the use of Corey lactone diol as a chiral substrate. The process includes Swern oxidation, allylic reduction, and Wittig reaction conditions . Reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. One patented method includes the reduction of a lactone group using diisobutylaluminum hydride at low temperatures . This method is designed to be efficient and scalable for large-scale production .

Scientific Research Applications

Pharmacological Mechanism

Latanoprost functions by increasing the outflow of aqueous humor through the uveoscleral pathway, thus effectively reducing IOP. Upon topical administration, it is converted to its active metabolite, this compound acid, which binds to the FP prostanoid receptor in the ciliary body and enhances uveoscleral outflow. The drug's mechanism is characterized by:

  • Increased Aqueous Humor Outflow : this compound promotes remodeling of the extracellular matrix within the ciliary muscle, facilitating better fluid drainage .
  • Reduced Collagen Levels : Studies indicate that this compound decreases collagen levels in the uveoscleral outflow pathway, which is crucial for maintaining normal IOP .

FDA-Approved Indications

This compound is primarily indicated for:

  • Open-Angle Glaucoma : It is the first-line treatment for this condition due to its efficacy and once-daily dosing convenience.
  • Ocular Hypertension : Effective in managing patients with elevated IOP not associated with glaucoma.

Additionally, a fixed-dose combination of this compound with netarsudil has been approved for treating open-angle glaucoma and ocular hypertension .

Off-Label Uses

This compound has several off-label applications, including:

  • Pediatric Glaucoma : Used cautiously in children due to potential side effects.
  • Chronic Angle-Closure Glaucoma : After surgical intervention like peripheral iridotomy.
  • Normal-Tension Glaucoma : Aids in IOP management despite normal baseline pressures.
  • Steroid-Induced Glaucoma : Effective in patients developing elevated IOP due to steroid use.
  • Pigmentary Glaucoma : Demonstrated efficacy in managing this variant by bypassing trabecular meshwork obstruction .

Clinical Efficacy

Numerous studies have validated the effectiveness of this compound in lowering IOP:

StudyPopulationTreatmentResults
Mastropasqua et al. (1999)Patients with Pigmentary Glaucoma0.005% this compound vs. 0.5% TimololGreater hypotensive effect with this compound (p < 0.001)
Vetrugno et al. (2000)Patients with Steroid-Induced Ocular Hypertension0.005% this compound vs. 0.5% TimololNo significant difference in IOP reduction
Gupta et al. (2007)Experimental ModelThis compound vs. TimololSimilar IOP reduction rates (35.06% vs. 34.21%)

These findings highlight this compound's robust performance compared to traditional therapies like timolol maleate.

Safety Profile

This compound is generally well-tolerated; however, some side effects include:

  • Increased Iris Pigmentation : Notably in patients with brown eyes.
  • Periorbital Skin Changes : Darkening of eyelid skin may occur with prolonged use.
  • Eyelash Changes : Increased length and thickness of eyelashes have been reported .

Case Studies and Research Insights

Recent studies have explored various aspects of this compound's application:

  • Longitudinal Effects on Mice : Research indicated that sustained daily application effectively lowers IOP but raises concerns about potential long-term side effects on iris pigmentation and corneal thickness .
  • Comparative Studies : Trials comparing this compound to other medications consistently show superior efficacy in IOP reduction across diverse patient demographics .

Comparison with Similar Compounds

Comparison with Other Prostaglandin Analogues

Bimatoprost

  • Mechanistic Differences: Bimatoprost acid and latanoprost acid exhibit similar potency at FP receptors in fibroblasts and trabecular meshwork cells (EC50: 26–112 nM vs. 35–59 nM). However, bimatoprost shows markedly higher potency in human ciliary muscle cells (EC50: 6–12 nM vs. 124–198 nM for this compound) .
  • Clinical Efficacy : Both achieve comparable IOP reduction (~25–30%), but bimatoprost is associated with higher rates of ocular hyperemia (37.9% vs. 22.4%) and adverse events (81% vs. 40%) .

Travoprost

  • Formulation Impact: Travoprost preserved with SofZia (a stabilizer instead of benzalkonium chloride, BAK) shows similar IOP-lowering efficacy to this compound but comparable rates of therapy discontinuation (~15–20% over 12 months) .
  • Side Effects: Hyperemia rates are similar to this compound in preservative-free formulations, but travoprost with BAK may cause more corneal toxicity .

Tafluprost

  • Structural and Pharmacokinetic Differences: Tafluprost has two fluorine atoms at the C15 position, enhancing FP receptor affinity (Ki: 0.4 nM vs. 35–59 nM for this compound). It is metabolized to its active form by corneal esterases .
  • 24-Hour IOP Control: Tafluprost demonstrates lower 24-hour IOP fluctuation (3.2 vs. 3.8 mmHg for this compound) but slightly higher trough IOP (16.3 vs. 15.9 mmHg) .

Fixed Combinations and Adjunctive Therapies

Dorzolamide/Timolol Fixed Combination (DTFC)

  • DTFC achieves superior 24-hour IOP reduction compared to this compound monotherapy (mean 24-h IOP: 15.4 vs. 16.7 mmHg) and narrower IOP fluctuations .

Brimonidine

  • As an adjunct to this compound, brimonidine enhances nighttime IOP control but is less effective than dorzolamide combinations .

Preserved vs. Preservative-Free (PF) Formulations

Parameter Preserved this compound (with BAK) PF this compound (with surfactant) PF this compound (without surfactant)
Corneal Permeability High (Cmax: 128 ng/mL) Low (Cmax: 48 ng/mL) Similar to preserved (Cmax: 145 ng/mL)
AUC0.5–24h (AH) 470 ng·h/mL 210 ng·h/mL 521 ng·h/mL
Tolerability Moderate corneal thinning Improved (less hyperemia) Best (no BAK-induced toxicity)
IOP Reduction Equivalent Equivalent Equivalent
  • Key Findings: PF formulations without surfactants (e.g., PF SF this compound) match preserved this compound in efficacy and pharmacokinetics while minimizing ocular surface inflammation .

Emerging Comparators

NCX 470

  • A nitric oxide-donating prostaglandin analogue, NCX 470 (0.065%) demonstrates non-inferiority to this compound, with LS mean IOP differences of −1.23 mmHg .

Cyclodextrin-Formulated this compound

  • Offers comparable efficacy to Xalatan® but with improved chemical stability at higher temperatures .

Biological Activity

Latanoprost is a synthetic prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. It is known for its efficacy in lowering intraocular pressure (IOP) and has been studied extensively for its biological activities, pharmacokinetics, and safety profile. This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.

This compound acts as an agonist at the prostaglandin F2α (FP) receptor, which mediates its effects on ocular tissues. Upon administration, this compound is hydrolyzed to its active form, this compound acid, which facilitates increased uveoscleral outflow of aqueous humor, leading to a reduction in IOP. The peak concentration of this compound acid in the aqueous humor occurs approximately 1-2 hours post-dosing, with a concentration range of 15-30 ng/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed through the cornea due to its lipophilicity. The systemic absorption is minimal, with peak plasma concentrations reaching 53 pg/mL within 5 minutes after administration. The elimination half-life is approximately 2-3 hours from the eye and 17 minutes from systemic circulation . Notably, younger patients exhibit higher plasma concentrations due to lower body weight and blood volume .

Efficacy in Glaucoma Treatment

Numerous studies have demonstrated the efficacy of this compound in reducing IOP compared to other treatments:

  • Clinical Trials : A review of three multicenter Phase III studies involving 829 patients showed that this compound reduced IOP by 31% to 35% over six months . In a comparative study against timolol, this compound exhibited a greater mean reduction in IOP (9.72 mmHg vs. 7.27 mmHg) at three months .
  • Long-term Studies : Long-term studies have confirmed sustained efficacy, with no significant adverse effects noted over periods extending up to five years .

Comparative Studies

This compound has been compared with other prostaglandin analogs and treatments:

Study Treatment Mean IOP Reduction Duration
This compound35%6 months
Timolol7.27 mmHg3 months
This compoundSignificant improvementVaries

In a randomized controlled trial comparing this compound with travoprost, no significant differences were found in IOP values after treatment; however, pooled data indicated a slight advantage for travoprost .

Adverse Effects

While this compound is generally well-tolerated, some ocular adverse effects have been reported:

  • Common Side Effects : Conjunctival hyperemia and pigmentation changes in the iris and eyelashes are notable .
  • Severe Reactions : Rare cases have documented significant increases in IOP upon discontinuation of treatment .

Case Studies

A case study involving a patient with medically resistant glaucoma illustrated the effectiveness of this compound in reducing IOP from 25 mmHg to as low as 10 mmHg following treatment initiation. However, complications arose when treatment was discontinued, highlighting the importance of consistent medication adherence .

Alternative Uses

Recent studies have explored the potential use of this compound beyond glaucoma management:

  • Alopecia Areata : A randomized trial indicated that while topical this compound showed some efficacy in promoting hair regrowth in alopecia areata, it was less effective than betamethasone dipropionate lotion .
  • Neuroprotective Effects : Research has suggested that this compound may exert neuroprotective effects on retinal ganglion cells under stress conditions, potentially benefiting patients with optic nerve damage .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of latanoprost in reducing intraocular pressure (IOP), and how does this inform its use as a first-line treatment for glaucoma?

this compound, a prostaglandin F2α analog, lowers IOP by enhancing uveoscleral outflow through matrix metalloproteinase-mediated remodeling of the extracellular matrix in the ciliary muscle . Its once-daily dosing, high efficacy (~26–30% IOP reduction), and systemic safety profile underpin its status as a first-line therapy . Researchers should validate mechanisms using in vitro models (e.g., human trabecular meshwork cells) and in vivo animal studies (e.g., monkey ocular hypertension models) to assess outflow facility and molecular pathways .

Q. How does the efficacy of this compound compare to other prostaglandin analogs like bimatoprost and travoprost in lowering IOP?

Meta-analyses of randomized trials show this compound achieves a weighted mean IOP reduction of 26.7%, slightly less than bimatoprost (30.3%) and travoprost (28.7%) . However, direct comparisons require head-to-head trials with standardized endpoints (e.g., diurnal IOP curves) and stratification by patient subgroups (e.g., baseline IOP severity) to mitigate heterogeneity .

Q. What are the standard experimental models used to assess this compound's pharmacokinetics and ocular bioavailability?

Rabbit models are commonly used to measure aqueous humor and iris-ciliary body concentrations of this compound acid after topical administration . Key parameters include time to peak concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC), with preserved formulations showing higher bioavailability than preservative-free variants .

Advanced Research Questions

Q. How can researchers address contradictions between preclinical findings of this compound-induced ocular surface toxicity in mice and the lack of long-term clinical evidence in humans?

Murine studies report dry eye-like changes (e.g., reduced tear production, inflammatory cytokine upregulation) with frequent dosing (4× daily for 1–2 weeks) , but clinical trials rarely observe such effects due to lower dosing frequency (1× daily). To reconcile this, researchers should design longitudinal clinical studies with biomarkers (e.g., conjunctival MMP-1/3 levels) and compare species-specific responses in ex vivo corneal epithelial models .

Q. What methodological considerations are critical when designing meta-analyses to compare this compound with other IOP-lowering agents to avoid confounding biases?

Meta-analyses must preserve randomization by pooling between-group differences (e.g., mean IOP reduction in this compound vs. comparator arms within the same trial) rather than aggregating treatment groups across trials . Subgroup analyses should account for trial design (e.g., crossover vs. parallel) and use random-effects models to address heterogeneity .

Q. What impact do preservatives in this compound formulations have on ocular drug penetration and corneal health, and how should this influence experimental design in formulation studies?

Preserved formulations (e.g., benzalkonium chloride) enhance corneal permeability via transient epithelial disruption, increasing this compound acid AUC by ~2-fold compared to preservative-free versions . However, preservatives may elevate inflammatory markers (e.g., MMP-3) in long-term animal studies . Researchers should use in vitro corneal permeation assays with transepithelial electrical resistance (TEER) measurements and in vivo confocal microscopy to assess toxicity .

Q. In long-term animal studies, what are the key histological and molecular markers to evaluate this compound's effects on ocular tissues?

Key markers include conjunctival thickness (via optical coherence tomography), MMP-1/3 expression (Western blot/PCR), and inflammatory cytokines (e.g., IL-6) . Murine models should replicate clinical dosing regimens (1× daily for ≥3 months) to avoid overestimating toxicity from hyperfrequent applications .

Q. How do novel drug-delivery systems, such as this compound-eluting contact lenses, compare to traditional eye drops in terms of efficacy and sustained release profiles?

Preclinical studies in glaucomatous monkeys show this compound-loaded contact lenses achieve comparable IOP reduction (~5–6 mm Hg) to daily drops, with sustained release over 5 days . Researchers should evaluate release kinetics (e.g., zero-order vs. burst release) using in vitro models and validate efficacy in species with similar ocular anatomy (e.g., rabbits) before human trials .

Q. Methodological Guidelines

  • Systematic Reviews : Use PRISMA guidelines and PICO frameworks (Population: glaucoma patients; Intervention: this compound; Comparison: active controls; Outcomes: IOP reduction, adverse events) .
  • In Vivo Dosing : Standardize application frequency (e.g., 1× daily in primates vs. 2–3× in dogs) to align with clinical practice .
  • Data Synthesis : Report IOP changes as mean differences with 95% confidence intervals, and use funnel plots to assess publication bias .

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041057
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.29e-02 g/L
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

130209-82-4, 155551-81-8
Record name Latanoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130209-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latanoprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Latanoprost
CID 77505148
Latanoprost
Propan-2-yl 7-[3-hydroxy-2-(3-hydroxy-5-phenylpentyl)-5-oxocyclopentyl]hept-5-enoate
Latanoprost
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Latanoprost
Reactant of Route 5
Latanoprost
Reactant of Route 6
Latanoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.